molecular formula C18H18BrN5O2 B2801518 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034275-72-2

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2801518
CAS RN: 2034275-72-2
M. Wt: 416.279
InChI Key: ZHYHXMGZZBRHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18BrN5O2 and its molecular weight is 416.279. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimycotic Activity

A series of (benzo[b]thienyl)methyl ethers, including 2-(1H-imidazol-1-yl) and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime, were synthesized and tested for antifungal activity. These compounds, including Sertaconazole (FI-7045, CAS 99592-32-2), were selected for further research due to their promising antimycotic properties (Raga et al., 1992).

Novel Synthesis Techniques

A new method was developed for the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues of these compounds. This process involved the arylation of azoles (pyrazoles, imidazoles, triazoles) with bromopyridines and subsequent reduction of the pyridine ring (Shevchuk et al., 2012).

Synthesis of Benzimidazole Derivatives

The title compound, C16H16N2O2, was synthesized using a novel tandem annulation reaction between 1-(1H-benzo[d]imidazol-2-yl)ethanone and ethyl (E)-4-bromobut-2-enoate under mild conditions. The structure of this compound was determined, showcasing its potential in the field of synthetic chemistry (Zhu et al., 2012).

Antimicrobial Activity

Several novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines exhibited significant antibacterial and antifungal activity, comparable to standard drugs like Streptomycin, Benzyl penicillin, and Fluconazole (Reddy & Reddy, 2010).

Palladium-Catalyzed Carbonylative Synthesis

A new approach to functionalized benzimidazopyrimidinones was reported, involving a palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation process. This method yielded fair to good overall yields of the final products, underlining its efficacy in organic synthesis (Mancuso et al., 2017).

Ruthenium Complex Catalysis

A ruthenium complex was synthesized for the catalytic oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone, using H2O2 as an oxidant. This study highlighted the influence of temperature and catalyst amount on the oxidation reaction (Liu et al., 2017).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c19-13-8-20-18(21-9-13)26-14-4-3-7-23(10-14)17(25)11-24-12-22-15-5-1-2-6-16(15)24/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYHXMGZZBRHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.